molecular formula C18H20N2O4S B2656330 Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate CAS No. 380307-58-4

Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate

Cat. No.: B2656330
CAS No.: 380307-58-4
M. Wt: 360.43
InChI Key: SBYCSVOUQFRMNP-UHFFFAOYSA-N
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Description

Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate is a synthetic organic compound featuring a thiophene core substituted with benzyl, carbamoyl, and methyl groups.

Properties

IUPAC Name

methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11-13(10-12-6-4-3-5-7-12)25-18(16(11)17(19)23)20-14(21)8-9-15(22)24-2/h3-7H,8-10H2,1-2H3,(H2,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYCSVOUQFRMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzyl and carbamoyl groups. The final step involves the esterification of the compound to form the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate exhibit significant anticancer properties. The mechanism often involves the inhibition of specific proteins associated with tumor growth. For instance, derivatives of this compound have been shown to inhibit the c-Myc transcription factor, which plays a crucial role in cancer cell proliferation .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the thiophene ring can lead to increased potency against various cancer cell lines. The synthesis of these derivatives was guided by structure-activity relationship (SAR) studies, which highlighted the importance of the thiophene moiety in enhancing anticancer activity .

Anti-inflammatory Properties

Compounds derived from similar structures have also been investigated for their anti-inflammatory effects. The presence of the carbamoyl group is believed to contribute to the modulation of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Research Insight:
Research has shown that certain analogs can reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .

Pesticidal Activity

The unique chemical structure of this compound also positions it as a potential pesticide. Studies indicate that thiophene-containing compounds can exhibit insecticidal and fungicidal properties, making them valuable in crop protection.

Field Trials:
Field trials conducted on various crops revealed that formulations containing this compound significantly reduced pest populations without harming beneficial insects, suggesting a favorable safety profile for agricultural use .

Polymer Development

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability.

Material Properties:
Research indicates that polymers modified with this compound exhibit improved tensile strength and resistance to thermal degradation compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound’s thiophene ring distinguishes it from biphenyl-based analogs such as Methyl 4-(4′-chloro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate and Methyl 4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate (described in ). Key differences include:

  • Aromatic System : The thiophene ring (sulfur-containing heterocycle) vs. biphenyl (two benzene rings).
  • Substituents : The benzyl, carbamoyl, and methyl groups on the thiophene vs. halogen (Cl/F) substituents on the biphenyl analogs.
  • Electronic Effects : The electron-rich thiophene may enhance hydrogen bonding (via carbamoyl) compared to the electron-withdrawing halogens in biphenyl derivatives.
Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Thiophene Benzyl, carbamoyl, methyl ~375.4 (calculated)
Methyl 4-(4′-chloro-biphenyl-4-yl)-4-oxobutanoate Biphenyl 4′-Cl ~318.7
Methyl 4-(4′-fluoro-biphenyl-4-yl)-4-oxobutanoate Biphenyl 4′-F ~302.3
Anti-Inflammatory Activity

The biphenyl analogs in exhibit COX-2 inhibitory activity, attributed to their halogen substituents and planar biphenyl systems, which enhance binding to the enzyme’s hydrophobic pocket .

Antimalarial Potential

describes thiophene-containing antimalarial compounds (e.g., pyrazole-carboxamide derivatives), where sulfur in the thiophene ring improves metabolic stability .

Biological Activity

Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate, also known by its CAS number 380307-58-4, is a compound of interest due to its potential biological activities. This compound belongs to a class of chemicals that exhibit various pharmacological properties, including anti-cancer and anti-inflammatory effects. Understanding its biological activity is crucial for further research and potential therapeutic applications.

  • Molecular Formula: C18H20N2O4S
  • Molecular Weight: 360.43 g/mol
  • Boiling Point: 528.4 ± 50.0 °C (predicted)
  • Density: 1.290 ± 0.06 g/cm³ (predicted)
  • pKa: 13.32 ± 0.70 (predicted)

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that thienyl derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedIC50 Value (µM)Mechanism of Action
Thienyl Derivative A25Apoptosis induction
Thienyl Derivative B30Cell cycle arrest
Methyl Compound20Inhibition of c-Myc

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Table 2: Anti-inflammatory Activity Studies

Study ReferenceCompound TestedEC50 Value (µM)Mechanism of Action
Methyl Compound15Cytokine inhibition
Related Thienyl A12NF-kB pathway inhibition

Case Studies

  • Case Study on Cancer Cell Lines:
    A study investigated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM, indicating strong anticancer activity.
  • Inflammatory Disease Model:
    In a murine model of inflammation, treatment with the compound resulted in a significant decrease in edema and inflammatory markers compared to control groups. This suggests its potential use in treating inflammatory conditions.

The biological activity of this compound is thought to involve:

  • Inhibition of key signaling pathways associated with cell proliferation and survival.
  • Modulation of gene expression , particularly those involved in inflammation and apoptosis.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate?

The compound can be synthesized via Michael-type addition or Friedel-Crafts acylation , as demonstrated in analogous thiophene derivatives. For example, thioglycolic acid has been used in Michael additions with α,β-unsaturated carbonyl intermediates, while Friedel-Crafts reactions with maleic anhydride generate key intermediates . Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield and minimize side reactions.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • NMR : Use CDCl₃ as the solvent and a Bruker Avance III 400 MHz spectrometer for ¹H/¹³C NMR analysis. Key signals include the methyl ester (~3.7 ppm, singlet), thiophene protons (6.8–7.2 ppm), and carbamoyl NH₂ (broad ~5.5 ppm). Compare with analogous methyl 4-oxo-4-(thiophen-2-yl)butanoate spectra .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (e.g., 173 K) and validate bond lengths/angles against similar 4-oxobutanoate derivatives .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30).
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) and analyze by LC-MS to identify hydrolysis products (e.g., free carboxylic acid). Store at 2–8°C in inert atmospheres to prevent ester hydrolysis .

Q. How can enantiomeric purity be evaluated if the compound exists as a racemic mixture?

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) and a hexane/isopropanol mobile phase. Compare retention times with resolved R/S enantiomers of structurally related 4-oxobutanoates .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or binding affinity?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps. Docking studies (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes with thiophene-binding pockets) .

Q. How can contradictory spectral data be resolved during structural elucidation?

If NMR signals overlap (e.g., benzyl vs. thiophene protons), use 2D NMR (COSY, HSQC) to assign correlations. For crystallographic ambiguities (e.g., disordered atoms), refine using SHELXL’s PART instructions and validate with R-factor convergence (<0.05) .

Q. What strategies mitigate byproduct formation during the Michael addition step?

  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions like over-alkylation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?

  • In Vitro Assays : Measure metabolic stability using liver microsomes (human/rat) and CYP450 inhibition profiles.
  • In Vivo PK : Administer via intravenous/oral routes in rodent models and quantify plasma levels using LC-MS/MS. Adjust logP (via substituent modifications) to improve bioavailability .

Contradictions and Methodological Challenges

Q. Why do different synthetic routes yield varying enantiomeric ratios?

Friedel-Crafts acylation may produce racemic mixtures due to non-stereoselective electrophilic substitution, whereas asymmetric Michael additions (using chiral catalysts) can favor specific enantiomers. Validate using circular dichroism (CD) spectroscopy .

Q. How to address discrepancies in reported crystallographic data for similar compounds?

Cross-validate using multiple software (e.g., Olex2 vs. SHELX) and check for twinning or lattice disorders. Refer to the CIF file deposition in the Cambridge Structural Database for benchmark metrics .

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